Lipophilicity Enhancement Over Non-Fluorinated Benzoate Esters
The introduction of a trifluoromethyl group into a benzoate ester framework significantly increases lipophilicity, a critical parameter for membrane permeability and bioavailability. Predicted LogP values for methyl trifluoromethylbenzoates are consistently >2.49 [1], compared to methyl benzoate, which exhibits LogP values in the range of 1.47-2.10 across various calculation methods [2]. While direct experimental LogP for Methyl 2-methyl-6-(trifluoromethyl)benzoate is not available in public databases, the trend for ortho-substituted trifluoromethyl benzoates is well-established and supported by computational predictions. This increase in lipophilicity is a key driver for selecting this compound as a building block when designing molecules with enhanced cellular uptake or CNS penetration.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted range: 2.49 - 3.42 (based on methyl 2-trifluoromethylbenzoate and computational estimates for ortho-substituted trifluoromethyl benzoates) |
| Comparator Or Baseline | Methyl Benzoate: LogP range = 1.47 - 2.10 |
| Quantified Difference | Increase in LogP of approximately +1.0 to +1.9 units |
| Conditions | Computational predictions (ALogP, XLogP3) and experimental data from analog compounds. |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, making this compound a strategic choice for optimizing the ADME profile of drug candidates.
- [1] Molbase. Methyl 2-(trifluoromethyl)benzoate. LogP data. View Source
- [2] IMPPAT: Indian Medicinal Plants, Phytochemistry And Therapeutics. Methyl benzoate. LogP data. View Source
